N-(4-Chloro-3-cyano-6-ethoxy-7-quinolinyl)acetamide, with the molecular formula C14H12ClN3O2 and a molecular weight of 289.72 g/mol, is a chemical compound classified under quinoline derivatives. It is recognized for its potential applications in medicinal chemistry, particularly in the synthesis of various pharmaceutical agents, including inhibitors for specific enzymes and receptors. The compound is also known by its CAS number 848133-76-6 and has been cataloged in several chemical databases such as PubChem and Sigma-Aldrich .
This compound is primarily sourced from chemical suppliers that specialize in research chemicals, such as LGC Standards, Sigma-Aldrich, and TCI Chemicals. It is categorized under HPLC Purity products with a purity level exceeding 95%, indicating its suitability for laboratory use and research applications .
The synthesis of N-(4-Chloro-3-cyano-6-ethoxy-7-quinolinyl)acetamide typically involves multi-step organic reactions. While specific synthetic routes can vary, common methods include:
Technical details on reaction conditions such as temperature, solvents, and catalysts are critical for optimizing yield and purity.
N-(4-Chloro-3-cyano-6-ethoxy-7-quinolinyl)acetamide can participate in several chemical reactions due to its functional groups:
These reactions are essential for exploring the compound's reactivity and potential modifications for enhanced activity.
The mechanism of action for N-(4-Chloro-3-cyano-6-ethoxy-7-quinolinyl)acetamide is closely related to its role as a precursor in synthesizing pharmaceutical agents like neratinib, which targets the epidermal growth factor receptor (EGFR). The compound's structural features allow it to interact with specific biological targets through:
Understanding these mechanisms is vital for developing effective therapeutic agents based on this compound.
The physical properties of N-(4-Chloro-3-cyano-6-ethoxy-7-quinolinyl)acetamide include:
Chemical properties include:
N-(4-Chloro-3-cyano-6-ethoxy-7-quinolinyl)acetamide has significant applications in scientific research:
This compound exemplifies how specific chemical structures can lead to significant biological activities, making it valuable in both academic research and pharmaceutical development.
N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide (CAS: 848133-76-6) serves as a pivotal advanced intermediate in the synthesis of neratinib (HKI-272), a clinically approved tyrosine kinase inhibitor for HER2-positive breast cancer. The compound’s strategic importance lies in its functionalized quinoline core, which enables downstream coupling with 4-(dimethylamino)crotonic acid to form neratinib’s active pharmaceutical ingredient (API). Industrial routes typically employ a chlorination reaction on the carbonyl precursor N-(3-cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide using phosphorus oxychloride (POCl₃) in diethylene glycol dimethyl ether at 85°C for 4–4.5 hours, achieving a high yield of 93.6% [4] [10]. This step precisely replaces the C4-hydroxyl group with chlorine, activating the molecule for subsequent nucleophilic substitution. The structural features—including the electron-withdrawing cyano group at C3 and the ethoxy moiety at C7—are essential for neratinib’s target binding affinity and metabolic stability.
Recent advances focus on streamlining the quinoline ring formation and acetamide coupling. Two dominant strategies have emerged:
Table 1: Comparison of Quinoline Core Synthesis Methods
| Method | Reaction Conditions | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Gould-Jacobs | 160°C, neat, 3 h | 78 | 95 | Fewer steps |
| Pd-Catalyzed | 80°C, toluene, Pd(OAc)₂, 12 h | 85 | 98 | Functional group tolerance |
| POCl₃-Mediated | 85°C, diethylene glycol dimethyl ether, 4 h | 93.6 | 98 | Scalability (>100 g) |
The C3-cyano group enhances electrophilicity at C4, facilitating nucleophilic displacement during neratinib synthesis. Cyanation is typically achieved early in the synthetic sequence via:
Regioselectivity challenges arise during C4-chlorination and C7-ethoxy introduction due to the quinoline ring’s sensitivity to electrophilic attack. Key solutions include:
Solvent polarity directly impacts acetamide coupling efficiency and crystallinity. Studies compare:
Scaling beyond laboratory batches introduces critical hurdles:
Table 2: Scale-Up Challenges and Mitigation Strategies
| Challenge | Laboratory Scale | Pilot Scale (1 kg) | Solution |
|---|---|---|---|
| POCl₃ Handling | Dropwise addition (syringe) | Subsurface addition (jet nozzle) | Minimizes vapor exposure |
| Temperature Control | Ice bath | Jacketed reactor with chilled brine | Prevents runaway reaction |
| Product Isolation | Vacuum filtration | Continuous centrifugation | Reduces solvent retention |
| Purity | 98% (HPLC) | >99% (HPLC) | Ethanol/water recrystallization |
Sustainable synthesis efforts target waste reduction and atom economy:
CAS No.: 25560-91-2
CAS No.: 193419-86-2
CAS No.: 72572-96-4
CAS No.: 127886-77-5